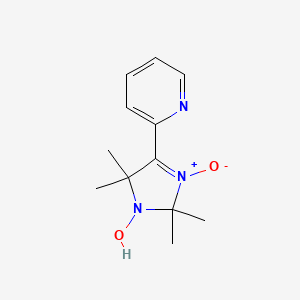
2-(benzylthio)-6-methoxy-3-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-6-methoxy-3-nitro-1H-indole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-6-methoxy-3-nitro-1H-indole is not yet fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 2-(benzylthio)-6-methoxy-3-nitro-1H-indole has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(benzylthio)-6-methoxy-3-nitro-1H-indole has been found to exhibit various other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 2-(benzylthio)-6-methoxy-3-nitro-1H-indole has been found to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(benzylthio)-6-methoxy-3-nitro-1H-indole in laboratory experiments is its potent anti-cancer activity. This makes it a promising candidate for use in cancer research. Additionally, this compound has been found to exhibit various other biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to using 2-(benzylthio)-6-methoxy-3-nitro-1H-indole in laboratory experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)-6-methoxy-3-nitro-1H-indole. One area of interest is in further elucidating the compound's mechanism of action, which could provide insights into its potential applications in cancer research and other areas of scientific research. Additionally, studies could be conducted to investigate the compound's potential as an anti-inflammatory or antimicrobial agent. Finally, future research could focus on developing more efficient synthesis methods for 2-(benzylthio)-6-methoxy-3-nitro-1H-indole, which could make it more accessible for use in laboratory experiments.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-6-methoxy-3-nitro-1H-indole involves the reaction of 6-methoxy-3-nitroindole with benzylthiol in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-6-methoxy-3-nitro-1H-indole has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-(benzylthio)-6-methoxy-3-nitro-1H-indole exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
2-benzylsulfanyl-6-methoxy-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-12-7-8-13-14(9-12)17-16(15(13)18(19)20)22-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWALJKSTFZAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)


![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)


![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)